8-Phenyl-octanoic acid hydroxyamide
Description
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-hydroxy-8-phenyloctanamide |
InChI |
InChI=1S/C14H21NO2/c16-14(15-17)12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11,17H,1-3,5,8-9,12H2,(H,15,16) |
InChI Key |
JUCDFXVDGUXPMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCC(=O)NO |
Origin of Product |
United States |
Molecular Mechanisms of Action of 8 Phenyl Octanoic Acid Hydroxyamide in Preclinical Biological Systems
Identification and Validation of Molecular Targets
The initial stages of characterizing the activity of 8-phenyl-octanoic acid hydroxyamide involve identifying and validating its direct molecular targets. This process is crucial for understanding its pharmacological profile and potential therapeutic applications.
Receptor Binding Studies and Selectivity Profiling
Comprehensive receptor binding studies and selectivity profiles for this compound are not currently available in the public domain. Research detailing its affinity for various receptors and its selectivity across different receptor subtypes has not been published.
Protein-Ligand Interaction Analysis
Detailed analyses of the interactions between this compound and specific protein targets are not yet available. Such studies, which would typically involve techniques like X-ray crystallography or computational modeling to elucidate the binding mode and specific amino acid interactions, have not been reported in the scientific literature.
Modulation of Cellular Pathways and Biochemical Processes
Investigations into how this compound affects cellular functions provide further insight into its mechanism of action beyond direct target binding.
Impact on Gene Expression and Protein Regulation in Cellular Models
There is currently no published research detailing the impact of this compound on gene expression or protein regulation in cellular models. Studies that would typically employ techniques such as transcriptomics (e.g., RNA-seq) or proteomics to assess changes in gene and protein levels following treatment with the compound have not been made public.
Investigation of Post-Translational Modifications
Information regarding the effects of this compound on post-translational modifications of proteins is not available in the current body of scientific literature. Research into whether this compound influences processes such as phosphorylation, acetylation, or ubiquitination has not been reported.
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Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 8 Phenyl Octanoic Acid Hydroxyamide Analogs
Systematic Chemical Modifications of the Phenyl Moiety
The terminal phenyl ring of 8-phenyl-octanoic acid hydroxyamide serves as the cap group, which interacts with amino acid residues at the rim of the HDAC active site tunnel. researchgate.net Structure-activity relationship (SAR) studies have demonstrated that modifications to this moiety significantly impact inhibitory activity.
Research into analogs has shown that the introduction of various substituents on the phenyl ring can modulate potency. For instance, in related series of hydroxamic acid-based HDAC inhibitors, the addition of small-sized groups, such as a methoxy (B1213986) group, has been found to be favorable for enzyme inhibitory activity. nih.gov Conversely, larger, bulkier substituents on the phenyl ring can sometimes lead to decreased inhibitory activity. mdpi.com The position of the substituent is also crucial; para-substitutions are often beneficial for potency. nih.gov
Furthermore, replacing the entire phenyl ring with other aromatic or heteroaromatic systems is a common strategy to explore new interactions with the enzyme surface and improve activity or selectivity. Studies on suberoylanilide hydroxamic acid (SAHA) analogs, which share the same core structure, show that replacing the phenyl with groups like 2-amino-1,3,4-thiadiazoles can yield compounds with inhibitory activity superior to the parent compound. mdpi.com
Table 1: Effect of Phenyl Moiety Modifications on HDAC Inhibition This table is a representative example based on findings for analogous compound series.
| Compound Series | Phenyl Moiety Modification | Relative HDAC Inhibitory Activity | Reference Finding |
|---|---|---|---|
| Pyrimidine-based Inhibitors | Unsubstituted Phenyl | Baseline | Small-sized substituents are favorable for activity. nih.gov |
| Pyrimidine-based Inhibitors | para-Methoxy Phenyl | Increased | Halogen and methoxy substitutions in the para-position were beneficial. nih.gov |
| Pyrimidine-based Inhibitors | para-Halogen Phenyl | Increased | Halogen and methoxy substitutions in the para-position were beneficial. nih.gov |
| Pyrimidine-based Inhibitors | para-Phenyl Phenyl | Decreased | The phenyl substitution led to decreased inhibitory activity. nih.gov |
| Benzothiazole hydroxamates | Larger 6-substituents (e.g., -OC₂H₅) | Decreased | The size of the 6-substituents was important for HDAC binding. mdpi.com |
Structural Variations of the Octanoic Acid Aliphatic Chain
The octanoic acid chain functions as a linker, spanning the distance between the cap group and the zinc-binding domain at the bottom of the active site. researchgate.net The length and rigidity of this aliphatic chain are critical determinants of inhibitory potency.
For many HDAC inhibitors, including analogs of this compound, an aliphatic linker of five to six methylene (B1212753) units (corresponding to heptanoic or octanoic acid derivatives) is considered optimal. mdpi.comrsc.org This length correctly positions the cap and zinc-binding groups for their respective interactions within the enzyme's active site. researchgate.net
Studies systematically varying the chain length have confirmed this observation. For example, in a series of tetrahydro-β-carboline derivatives, compounds with a six-carbon aliphatic linker demonstrated significantly better HDAC1 inhibition compared to those with shorter or longer chains. rsc.org Similarly, in pyrimidine-based hydroxamic acids, extending the methylene bridge was shown to increase the inhibitory activity against certain HDAC isoforms. beilstein-journals.org Shortening the chain significantly, for instance to a two-carbon linker, has been shown to result in a substantial loss of activity compared to SAHA. mdpi.com
Table 2: Influence of Aliphatic Chain Length on HDAC Inhibition This table is a representative example based on findings for analogous compound series.
| Compound Series | Linker Length (Methylene Units) | Target | IC₅₀ (nM) | Reference Finding |
|---|---|---|---|---|
| Tetrahydro-β-carboline Analog | 5 | HDAC1 | 53.6 | A six-carbon linker showed better inhibition than a five-carbon one. rsc.org |
| Tetrahydro-β-carboline Analog | 6 | HDAC1 | 22.4 | A six-carbon linker was found to be optimal in this series. rsc.org |
| Pyrimidine-based Analog | 3 | HDAC8 | >35,000 | Extension of the methylene bridge generally increased inhibition. beilstein-journals.org |
| Pyrimidine-based Analog | 5 | HDAC8 | 1,200 | Extension of the methylene bridge generally increased inhibition. beilstein-journals.org |
Derivatization and Bioisosteric Replacement of the Hydroxyamide Functional Group
The hydroxyamide (-CONHOH) functional group is a cornerstone of the pharmacophore for this class of inhibitors. Its primary role is to act as a "war-head" or zinc-binding group (ZBG), chelating the essential Zn²⁺ ion in the catalytic center of the HDAC enzyme. researchgate.netnih.gov This interaction, involving bidentate coordination by the carbonyl oxygen and hydroxyl oxygen, is fundamental to the inhibitory mechanism. nih.govmdpi.com
Due to its critical role, the hydroxyamide group is highly conserved among potent HDAC inhibitors. However, concerns about its potential metabolic instability and off-target effects have prompted research into bioisosteric replacements. nih.govresearchgate.net Despite these efforts, finding an effective mimic has proven to be exceptionally challenging.
Studies involving the replacement of the hydroxamic acid in the selective HDAC8 inhibitor PCI-34051 with other potential zinc-binding moieties found that none of the replacements could effectively replicate the activity of the original compound. nih.gov The analogs lost significant potency, which was correlated with a reduced affinity for zinc compared to the original hydroxamic acid. nih.gov This underscores the difficulty in replacing this key functional group without a substantial loss of biological activity. nih.gov
Elucidation of Key Pharmacophoric Elements for Biological Activity
The biological activity of this compound and its analogs is dependent on the precise spatial arrangement of three key pharmacophoric elements. researchgate.netnih.gov Computational and SAR studies have consistently identified this tripartite structure as essential for potent HDAC inhibition.
The essential pharmacophore model consists of:
A Zinc-Binding Group (ZBG): This is the hydrophilic "war-head," typically a hydroxamic acid, that chelates the zinc ion at the base of the enzyme's active site. researchgate.netnih.gov
A Linker Moiety: This is a hydrophobic chain, such as the octyl chain in 8-phenyl-octanoic acid, that occupies a narrow, tube-like channel in the enzyme. Its length is critical, with a distance of approximately 10-11 Å between the ZBG and the cap group being optimal. researchgate.netnih.gov
A Cap Group: This is a larger, often aromatic or hydrophobic moiety, like the phenyl group, which provides surface recognition and interacts with residues at the entrance of the active site tunnel. researchgate.netnih.gov
Correlation of Structural Features with Target Selectivity and Potency
While many hydroxamic acid-based inhibitors like this compound tend to be pan-HDAC inhibitors, acting on multiple isoforms, specific structural modifications can impart significant selectivity and enhance potency. nih.govresearchgate.net
Potency is heavily influenced by the efficiency of zinc binding and the hydrophobic interactions within the linker channel. Optimizing linker length and the chemical nature of the ZBG are primary strategies for increasing potency. rsc.org
Selectivity among the different HDAC classes and isoforms is primarily dictated by the cap group and, to some extent, the linker. researchgate.netdrugbank.com The active sites of HDAC isoforms, while highly conserved at the catalytic center, exhibit variations in the shape and amino acid composition of the surface pocket where the cap group binds. researchgate.netnih.gov
Bulky Cap Groups: Designing inhibitors with larger, more sterically demanding cap groups can confer selectivity for HDAC isoforms with wider and shallower active site clefts, such as HDAC6. nih.govresearchgate.net
Specific Linker/Cap Interactions: The introduction of specific functionalities, such as substituted pyrimidine (B1678525) rings as cap groups, has been shown to result in inhibitors with high selectivity for Class I HDACs (HDAC1, 2, and 3) over Class IIb (HDAC6). nih.gov For example, compound L20, a pyrimidine-bearing inhibitor, showed high selectivity for HDAC3. nih.gov Similarly, modifications to a phenoxazine (B87303) cap group led to compounds with potent and selective inhibition of Class II HDACs. tandfonline.com
Therefore, a rational design approach that modifies the cap group to exploit the subtle structural differences at the entrance of the active site is the most effective strategy for developing isoform-selective inhibitors based on the this compound scaffold. nih.gov
Computational Chemistry and Molecular Modeling Applications for 8 Phenyl Octanoic Acid Hydroxyamide
Ligand-Based and Structure-Based Drug Design Approaches
The development of inhibitors like 8-Phenyl-octanoic acid hydroxyamide leverages two primary computational drug design strategies: ligand-based and structure-based approaches. When the three-dimensional structure of the target protein is known, structure-based methods are employed. Conversely, ligand-based techniques are utilized when the target structure is unknown, relying on the information from a set of known active molecules.
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling is a powerful ligand-based method used to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. For this compound, a pharmacophore model would be constructed based on its known activity as an HDAC inhibitor. The key features would likely include a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the hydroxyl group of the hydroxyamide), and a hydrophobic region (the phenyl ring and the octyl chain).
This model can then be used as a 3D query to screen large compound libraries virtually. The aim is to identify novel molecules that match the pharmacophore and are therefore likely to possess similar biological activity. This process significantly narrows down the number of compounds for experimental testing.
Molecular Docking Simulations for Target Binding Prediction
With the known crystal structures of several HDAC isoforms, structure-based drug design, particularly molecular docking, is a highly relevant technique for studying this compound. Molecular docking simulations would predict the preferred orientation and binding affinity of the compound within the active site of an HDAC enzyme.
The active site of most HDACs contains a zinc ion that is crucial for catalysis. The hydroxamic acid moiety of this compound is expected to chelate this zinc ion, a common binding mode for this class of inhibitors. The phenyl group and the aliphatic chain would likely occupy a hydrophobic tunnel leading to the active site. Docking studies can provide a "docking score," an estimation of the binding affinity, and detailed visualization of the interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the amino acid residues of the enzyme.
Table 1: Illustrative Molecular Docking Results for this compound with HDAC Isoforms
| HDAC Isoform | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| HDAC1 | -8.5 | HIS142, HIS143, TYR306 |
| HDAC2 | -8.2 | HIS142, HIS143, PHE207 |
| HDAC6 | -7.9 | HIS610, HIS611, PHE680 |
Note: The data in this table is illustrative and represents the type of information that would be generated from molecular docking studies. It is based on typical results for similar hydroxamic acid-based HDAC inhibitors.
Molecular Dynamics Simulations to Explore Conformational Dynamics
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. An MD simulation of the this compound-HDAC complex would track the movements of the atoms over time, providing insights into the stability of the binding pose and the flexibility of the compound and the protein.
MD simulations can reveal how the compound adjusts its conformation within the binding pocket and how the protein
Preclinical Biological Evaluation of 8 Phenyl Octanoic Acid Hydroxyamide in Research Models
In Vitro Cellular Assays and Functional Characterization
In vitro studies are the cornerstone of preclinical evaluation, offering a controlled environment to dissect the molecular mechanisms of a compound's action at the cellular level.
Enzyme Activity Assays in Cell Lysates
Phenyl-substituted long-chain hydroxamic acids are predominantly recognized as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The inhibitory activity of these compounds is typically first quantified using enzyme activity assays with lysates from cultured cells or with purified HDAC enzymes.
Suberoylanilide Hydroxamic Acid (SAHA) has been extensively characterized as a pan-HDAC inhibitor, meaning it inhibits the activity of multiple HDAC isoforms. medchemexpress.com The mechanism of inhibition involves the hydroxamic acid moiety chelating the zinc ion essential for the catalytic activity of class I, II, and IV HDACs. mdpi.comnih.gov
Enzyme assays have determined the half-maximal inhibitory concentration (IC50) of SAHA against various HDAC isoforms, demonstrating its broad-spectrum activity. For instance, SAHA inhibits HDAC1 and HDAC3 with IC50 values of 10 nM and 20 nM, respectively, in cell-free assays. medchemexpress.comselleck.co.jp It demonstrates inhibitory activity against HDACs 1, 2, 3, 6, and 7. medchemexpress.com The table below summarizes the inhibitory activity of SAHA against different HDACs.
| HDAC Isoform | Inhibitory Concentration (IC50/ID50) | Assay Type | Reference |
|---|---|---|---|
| HDAC1 | 10 nM | Cell-free | medchemexpress.comselleck.co.jp |
| HDAC3 | 20 nM | Cell-free | medchemexpress.comselleck.co.jp |
| Pan-HDAC | ~10 nM | Cell-free | selleck.co.jptargetmol.com |
Cell-Based Target Engagement Studies
To confirm that the enzymatic inhibition observed in cell lysates translates to target engagement within a cellular context, researchers conduct cell-based assays. A primary indicator of HDAC inhibitor activity in cells is the accumulation of acetylated proteins, most notably histones.
Treatment of various cancer cell lines with SAHA leads to a marked increase in the acetylation of all core histone proteins, including H2A, H2B, H3, and H4. nih.gov This hyperacetylation of histones alters chromatin structure, making it more accessible to transcription factors and leading to changes in gene expression. nih.gov Beyond histones, proteomic studies have revealed that SAHA treatment also increases the lysine (B10760008) acetylation of numerous non-histone proteins involved in diverse cellular processes such as gene transcription, protein folding, and metabolism. nih.gov For example, a study in MDA-MB-231 human breast cancer cells identified 61 proteins with increased lysine acetylation following SAHA treatment. nih.gov
Phenotypic Screening in Defined Cell Lines for Mechanistic Insights
Phenotypic screening involves treating various cell lines with the compound of interest and observing the resulting cellular phenotypes. This approach helps to understand the functional consequences of target engagement and provides insights into the compound's potential therapeutic applications.
SAHA has been shown to exert a range of anti-cancer effects in a multitude of cancer cell lines. nih.gov A common observation is the dose-dependent inhibition of cell proliferation. selleck.co.jpapexbt.com For instance, SAHA has demonstrated anti-proliferative activity in breast, prostate, and urothelial cancer cell lines. mdpi.comnih.govnih.gov
Furthermore, SAHA can induce cell cycle arrest, often at the G1 and/or G2/M phases, preventing cancer cells from progressing through the cell division cycle. mdpi.comnih.gov In many cancer cell types, SAHA treatment also leads to the induction of apoptosis, or programmed cell death. apexbt.com Studies have shown that SAHA can trigger apoptosis through both the intrinsic and extrinsic pathways, involving the regulation of pro- and anti-apoptotic proteins. arvojournals.org Additionally, SAHA has been observed to influence cell migration and induce differentiation in certain cancer cell lines. nih.govnih.gov
The table below provides a summary of the phenotypic effects of SAHA in various cancer cell lines.
| Cell Line | Cancer Type | Observed Phenotype | Reference |
|---|---|---|---|
| MCF7, T47D, MDA-MB-231 | Breast Cancer | Inhibition of proliferation, induction of apoptosis, cell cycle arrest (G1 phase) | mdpi.comnih.gov |
| LNCaP, PC-3 | Prostate Cancer | Inhibition of proliferation, induction of apoptosis | targetmol.com |
| T24 | Bladder Cancer | Suppression of cell proliferation, induction of differentiation | nih.gov |
| Y79, WERI-Rb1 | Retinoblastoma | Induction of caspase-dependent apoptosis | arvojournals.org |
In Vivo Studies in Animal Models for Pathway Elucidation (excluding therapeutic efficacy)
Following promising in vitro results, the biological activity of a compound is further investigated in living organisms. These in vivo studies, typically in animal models such as mice, are crucial for understanding how the compound affects biological pathways in a more complex physiological system.
Investigation of Biological Pathway Modulation in Model Organisms
In animal models, often utilizing xenografts where human cancer cells are implanted into immunocompromised mice, researchers can examine the effect of compounds like SAHA on specific signaling pathways that are known to be dysregulated in cancer.
Studies have shown that SAHA can modulate several key cancer-related pathways. For example, in some cancer models, SAHA has been found to affect the Akt/FOXO3a signaling pathway, which is involved in cell survival and apoptosis. It can also modulate the Notch signaling pathway, which plays a role in cell proliferation and differentiation. nih.gov Furthermore, SAHA has been shown to downregulate the activity of NF-κB, a transcription factor that promotes inflammation and cell survival. arvojournals.org In addition to its effects on cancer cells, SAHA has also demonstrated anti-angiogenic properties, disrupting VEGF signaling in endothelial cells, which is critical for the formation of new blood vessels that supply tumors. nih.gov
Biomarker Identification and Quantification in Research Samples
A key goal of preclinical in vivo studies is to identify and validate biomarkers. Biomarkers are measurable indicators that can be used to assess the biological effects of a compound. They can be pharmacodynamic (PD) biomarkers, which show that the drug is engaging its target, or predictive biomarkers, which can help to identify which individuals are most likely to respond to the treatment.
For HDAC inhibitors like SAHA, the most direct pharmacodynamic biomarker is the level of histone acetylation. In both preclinical animal models and in clinical studies, an increase in the acetylation of histones H3 and H4 in peripheral blood mononuclear cells (PBMCs) and tumor tissue has been observed following SAHA administration. mdpi.comnih.gov
Other potential biomarkers that have been identified in preclinical studies include changes in the expression of specific genes that are regulated by HDACs. For example, the upregulation of the cell cycle inhibitor p21 is a common downstream effect of HDAC inhibition and can be measured in tumor samples. nih.gov The expression level of certain HDAC isoforms, such as HDAC2, has also been investigated as a potential predictive biomarker for the response to SAHA. mdpi.com
Ex Vivo Analysis of Tissue and Organ Samples from Research Models
In studies involving HDAC inhibitors like Vorinostat, a common ex vivo approach is to measure the accumulation of acetylated histones in tissue samples. nih.gov This serves as a direct biomarker of the drug's inhibitory effect on its target enzymes. For instance, following the administration of Vorinostat to nude mice with human prostate cancer xenografts, an increased accumulation of acetylated core histones was detected in the tumor tissues within six hours. nih.gov This type of analysis confirms that the compound reaches its intended target tissue and exerts its enzymatic inhibitory activity.
Further ex vivo analyses often focus on the molecular changes induced by the compound in the tissue. This can include measuring the expression of specific genes and proteins that are known to be regulated by histone acetylation and are relevant to the disease model being studied. In the context of cancer research, this frequently involves the analysis of proteins involved in cell cycle control, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels).
For example, in studies with the HDAC inhibitor Vorinostat in a human hepatocellular carcinoma xenograft model, ex vivo analysis of the tumor tissue revealed significant changes in the expression of several key proteins compared to control groups. scielo.br These findings are often presented in detailed data tables that summarize the quantitative changes observed.
Table 1: Illustrative Ex Vivo Protein Expression Analysis in Xenograft Tissue
| Protein | Function | Observed Change with HDAC Inhibitor Treatment |
| Bcl-2 | Apoptosis Regulator (Anti-apoptotic) | Decreased Expression |
| Bax | Apoptosis Regulator (Pro-apoptotic) | Increased Expression |
| p53 | Tumor Suppressor | Increased Expression |
| MMP-2 | Matrix Metalloproteinase (Invasion/Metastasis) | Decreased Expression |
| MMP-9 | Matrix Metalloproteinase (Invasion/Metastasis) | Decreased Expression |
| uPA | Urokinase-type Plasminogen Activator (Invasion/Metastasis) | Decreased Expression |
This table is illustrative and based on findings for related HDAC inhibitors like Vorinostat. scielo.br
Moreover, ex vivo tissue analysis can be employed to investigate the compound's influence on tissue architecture and cellular morphology. Histopathological examination of tissue sections, often stained with hematoxylin (B73222) and eosin, allows researchers to observe changes such as tumor necrosis, reduced cell proliferation, and alterations in tissue organization. ashpublications.org Immunohistochemical staining can also be used to visualize the localization of specific proteins within the tissue, providing further evidence of the compound's mechanism of action. ashpublications.org
Advanced Analytical and Spectroscopic Characterization of 8 Phenyl Octanoic Acid Hydroxyamide in Research Contexts
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the separation and purification of 8-Phenyl-octanoic acid hydroxyamide from reaction mixtures and for the quantitative determination of its purity. The choice of technique is dictated by the physicochemical properties of the compound, including its polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds. The development of a robust HPLC method is a critical step in its characterization.
A typical approach for developing an HPLC method for this compound would involve reversed-phase chromatography. mdpi.com This technique utilizes a non-polar stationary phase (commonly C18-modified silica) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
Method Development Parameters:
Column: A C18 column is a common starting point for the separation of moderately non-polar compounds like this compound. scholarsresearchlibrary.com
Mobile Phase: A gradient elution is often employed, starting with a higher proportion of a weak solvent (e.g., water, often with a modifier like 0.1% trifluoroacetic acid or formic acid to improve peak shape) and gradually increasing the proportion of a strong organic solvent (e.g., acetonitrile (B52724) or methanol). mdpi.comscholarsresearchlibrary.com This allows for the efficient elution of the compound of interest while separating it from more polar and less polar impurities.
Detection: A UV detector is commonly used, as the phenyl group in this compound provides a chromophore that absorbs in the UV region (typically around 254 nm). scholarsresearchlibrary.com For higher sensitivity and specificity, a photodiode array (PDA) detector can be used to acquire the full UV spectrum of the eluting peaks. semanticscholar.orglongdom.org
Flow Rate and Temperature: A flow rate of around 1.0 mL/min and a controlled column temperature (e.g., 25-30 °C) are typical starting conditions to ensure reproducible retention times. scholarsresearchlibrary.com
The developed method must be validated according to established guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. mdpi.com
Table 1: Illustrative HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications
While HPLC is often the preferred method, Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) also have roles in the analysis of this compound.
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC may be challenging due to its relatively high molecular weight and the presence of the polar hydroxyamic acid group, which can lead to thermal degradation in the injector port or on the column.
To overcome this, derivatization is often necessary to increase the volatility and thermal stability of the analyte. researchgate.net For instance, the hydroxyl and amide protons of the hydroxyamic acid moiety can be silylated using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net The resulting trimethylsilyl (B98337) (TMS) derivative is more amenable to GC analysis. The NIST WebBook provides GC data for the related compound, octanoic acid, which can serve as a reference point for developing a method for its phenyl-substituted counterpart. nist.gov
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions, identifying fractions from column chromatography, and assessing the purity of a sample. For this compound, a typical TLC system would involve a silica (B1680970) gel plate as the stationary phase and a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) as the mobile phase. The separated spots can be visualized under UV light (due to the phenyl group) or by staining with a suitable reagent (e.g., potassium permanganate (B83412) or iodine).
Mass Spectrometry for Structural Elucidation and Quantification
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. When coupled with a chromatographic separation technique (e.g., LC-MS or GC-MS), it becomes a highly specific and sensitive tool for identification and quantification.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. rsc.orgresearchgate.net In ESI-MS, the analyte is ionized directly from solution, minimizing the risk of degradation.
In the positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺. Depending on the solvent system and the presence of alkali metal salts, adducts such as [M+Na]⁺ and [M+K]⁺ may also be observed. nih.gov In the negative ion mode, the deprotonated molecule, [M-H]⁻, would be the predominant species. The high-resolution mass measurement of these ions allows for the determination of the elemental composition of the molecule, confirming its molecular formula.
Table 2: Expected ESI-MS Ions for this compound (C₁₄H₂₁NO₂)
| Ion | Calculated m/z |
| [M+H]⁺ | 236.1645 |
| [M+Na]⁺ | 258.1464 |
| [M-H]⁻ | 234.1499 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is used to further elucidate the structure of a molecule. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed.
The fragmentation pattern provides a structural fingerprint of the molecule. For hydroxamic acids, a characteristic fragmentation pathway involves the cleavage of the C-N bond of the hydroxyamic acid moiety. rsc.orgresearchgate.net For this compound, key fragment ions would be expected from the loss of hydroxylamine (B1172632) (NH₂OH) and subsequent cleavages along the octanoic acid chain. The fragmentation of the phenyl group can also provide diagnostic ions.
A detailed analysis of the MS/MS spectrum allows for the confirmation of the connectivity of the different functional groups within the molecule. This technique is also crucial for developing highly selective and sensitive quantitative assays using techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). nih.gov
Isotope Labeling and Deuterium (B1214612) Exchange Mass Spectrometry for Mechanistic Studies
Isotope labeling and deuterium exchange mass spectrometry are advanced techniques that can be applied to study the reactivity and interactions of this compound in a research setting.
Isotope Labeling: Stable isotope labeling involves the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H) into the molecule. longdom.org For example, synthesizing this compound with a ¹³C-labeled carbonyl group or a ¹⁵N-labeled nitrogen atom would result in a molecule with a known mass shift. This isotopically labeled compound can be used as an internal standard in quantitative mass spectrometry assays, leading to highly accurate and precise measurements by correcting for variations in sample preparation and instrument response. washington.edu
Deuterium Exchange Mass Spectrometry (HDX-MS): Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for probing the structure and dynamics of molecules in solution. nih.gov By exposing this compound to a deuterated solvent (e.g., D₂O), the labile protons (such as the hydroxyl and amide protons of the hydroxyamic acid group) will exchange with deuterium atoms. The rate and extent of this exchange, monitored by mass spectrometry, can provide information about the solvent accessibility of these protons and their involvement in intramolecular or intermolecular hydrogen bonding. This can be particularly useful for studying the binding of this compound to its biological targets, as regions of interaction often show protection from deuterium exchange. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be employed to achieve a full structural assignment.
¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the phenyl group, the aliphatic chain, and the hydroxamic acid moiety. The aromatic protons of the phenyl ring would typically appear in the downfield region, approximately between 7.2 and 7.4 parts per million (ppm), due to the deshielding effect of the aromatic ring current. The protons on the aliphatic chain would resonate at higher field strengths. The methylene (B1212753) group adjacent to the phenyl ring (C8) would be expected around 2.6 ppm, while the methylene group alpha to the carbonyl group (C2) would appear around 2.1 ppm. The remaining methylene groups of the alkyl chain would produce a series of overlapping multiplets in the range of 1.2 to 1.7 ppm. The protons of the hydroxamic acid group (N-OH and N-H) are expected to be broad singlets and their chemical shifts can be variable depending on the solvent and concentration, but are typically found in the downfield region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. For this compound, the carbonyl carbon of the hydroxamic acid would be the most downfield signal, anticipated around 170 ppm. The carbons of the phenyl ring would appear in the aromatic region, typically between 125 and 142 ppm. The carbons of the aliphatic chain would be found in the upfield region, with the carbon attached to the phenyl group (C8) around 36 ppm and the carbon alpha to the carbonyl (C2) around 34 ppm. The other methylene carbons would resonate between 25 and 32 ppm.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Assignment | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |
| C=O | - | ~170.0 |
| Phenyl C1' | - | ~142.0 |
| Phenyl C2', C6' | ~7.28 (d) | ~128.5 |
| Phenyl C3', C5' | ~7.20 (t) | ~128.3 |
| Phenyl C4' | ~7.15 (t) | ~125.7 |
| CH₂ (C8) | ~2.60 (t) | ~36.0 |
| CH₂ (C7) | ~1.60 (m) | ~31.5 |
| CH₂ (C3-C6) | ~1.30 (m) | ~29.0-29.5 |
| CH₂ (C2) | ~2.15 (t) | ~34.0 |
| NH | ~8.5 (br s) | - |
| OH | ~10.5 (br s) | - |
Note: This data is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. A broad absorption band is expected in the region of 3300-3100 cm⁻¹ due to the O-H stretching vibration of the hydroxamic acid. The N-H stretching vibration would likely appear in the same region. The C-H stretching vibrations of the aromatic phenyl ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches would be seen just below 3000 cm⁻¹. A strong absorption band for the carbonyl (C=O) group of the hydroxamic acid is a key diagnostic peak and is expected to appear around 1650 cm⁻¹. The N-O stretching vibration typically appears in the 930-870 cm⁻¹ region. Bending vibrations for the aromatic ring and the aliphatic chain would also be present at lower wavenumbers.
Hypothetical IR Absorption Data for this compound
| Functional Group | Hypothetical Absorption Range (cm⁻¹) |
| O-H Stretch (Hydroxamic Acid) | 3300 - 3100 (broad) |
| N-H Stretch (Hydroxamic Acid) | ~3200 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2950 - 2850 |
| C=O Stretch (Hydroxamic Acid) | ~1650 |
| Aromatic C=C Bending | 1600 - 1450 |
| N-O Stretch | 930 - 870 |
Note: This data is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima characteristic of the phenyl group. The π → π* transitions of the benzene (B151609) ring would likely result in a strong absorption band (the E-band) around 210 nm and a weaker, fine-structured band (the B-band) around 260 nm. The n → π* transition of the carbonyl group is also possible but is often weak and may be obscured by the stronger absorptions of the phenyl ring.
Hypothetical UV-Vis Absorption Data for this compound
| Transition | Hypothetical λmax (nm) |
| π → π* (Phenyl E-band) | ~210 |
| π → π* (Phenyl B-band) | ~260 |
Note: This data is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.
Derivatives, Prodrug Strategies, and Formulation Research for 8 Phenyl Octanoic Acid Hydroxyamide in Experimental Systems
Design and Synthesis of Chemically Modified Analogs for Enhanced Research Utility
The synthesis of 8-Phenyl-octanoic acid hydroxyamide is not extensively detailed in publicly available literature, suggesting it is a novel or specialized research compound. However, its structure lends itself to established synthetic routes for hydroxamic acids. The most common and direct method involves the conversion of the corresponding carboxylic acid, 8-phenyloctanoic acid, into a more reactive acyl derivative, which is then reacted with hydroxylamine (B1172632).
A plausible and efficient synthetic pathway would begin with 8-phenyloctanoic acid. This starting material can be activated using a variety of coupling agents. One common method is the activation with N,N'-carbonyldiimidazole (CDI), which forms a highly reactive acyl-imidazole intermediate. researchgate.nettandfonline.com This intermediate can then be treated with hydroxylamine hydrochloride to yield the desired this compound. researchgate.nettandfonline.com Alternative activating agents include ethyl chloroformate, which generates a mixed anhydride (B1165640) that readily reacts with hydroxylamine. researchgate.net
The synthesis of chemically modified analogs for enhanced research utility would involve systematic alterations to both the phenyl ring and the octanoic acid chain. For instance, introducing substituents on the phenyl ring could modulate lipophilicity, electronic properties, and potential interactions with biological targets. Similarly, modifying the length or branching of the alkyl chain could impact the compound's flexibility and binding affinity.
Table 1: Hypothetical Analogs of this compound and Their Intended Research Utility
| Analog Name | Modification | Intended Research Utility |
| 4'-Fluoro-8-phenyl-octanoic acid hydroxyamide | Addition of a fluorine atom at the 4-position of the phenyl ring | To serve as a probe for studying metabolic stability and for use in ¹⁹F NMR-based binding studies. |
| 8-(4-Methoxyphenyl)-octanoic acid hydroxyamide | Addition of a methoxy (B1213986) group at the 4-position of the phenyl ring | To investigate the influence of electron-donating groups on biological activity and target engagement. |
| 7-Methyl-8-phenyl-octanoic acid hydroxyamide | Addition of a methyl group at the 7-position of the alkyl chain | To explore the impact of steric hindrance near the hydroxamic acid moiety on target binding. |
| 6-Phenyl-hexanoic acid hydroxyamide | Shortening of the alkyl chain | To assess the importance of the linker length for optimal target interaction. |
This table presents hypothetical analogs and their potential research applications based on common medicinal chemistry strategies.
The synthesis of these analogs would follow similar chemical principles, starting from the appropriately substituted phenylalkanoic acids. The yields for these reactions are generally reported to be good to excellent, depending on the specific substrates and reaction conditions used. researchgate.nettandfonline.com
Prodrug Approaches for Improved Delivery in Preclinical Studies
A significant challenge in the preclinical development of many small molecules, particularly those with polar functional groups like hydroxamic acids, is achieving adequate bioavailability and cell permeability. Prodrug strategies offer a powerful solution by temporarily masking the problematic functional group with a promoiety that is cleaved in vivo to release the active parent drug. nih.gov
For this compound, the hydroxamic acid group is a prime candidate for prodrug modification. This moiety can decrease membrane permeability and be susceptible to premature metabolism. A common prodrug approach for hydroxamic acids is the formation of esters on the hydroxyl group. These esters can increase lipophilicity, thereby enhancing absorption. mdpi.com For instance, an acetate (B1210297) or pivalate (B1233124) ester of the hydroxamic acid could be synthesized.
Another sophisticated strategy involves the use of amino acid promoieties. mdpi.com Attaching an amino acid, such as valine or isoleucine, via an ester linkage to the hydroxamic acid can leverage amino acid transporters for active uptake into cells, potentially improving oral absorption and cellular penetration. mdpi.com The choice of the amino acid can be tailored to target specific transporters that are highly expressed in the tissue of interest. mdpi.com
Furthermore, to enhance aqueous solubility for parenteral formulations, a phosphate (B84403) or a polyethylene (B3416737) glycol (PEG) group could be attached to the hydroxamic acid. nih.gov These highly polar promoieties can dramatically increase water solubility and are often cleaved by ubiquitous phosphatases or esterases in the body.
Table 2: Potential Prodrug Strategies for this compound
| Prodrug Type | Promoieties | Targeted Property Improvement | Cleavage Mechanism |
| O-Acyl Ester | Acetyl, Pivaloyl | Increased lipophilicity, enhanced membrane permeability | Esterases |
| Amino Acid Conjugate | L-Valine, L-Isoleucine | Enhanced absorption via amino acid transporters | Esterases, Peptidases |
| Phosphate Ester | Monophosphate | Increased aqueous solubility | Alkaline Phosphatases |
| PEGylated Ester | Short-chain PEG | Increased aqueous solubility, potentially altered pharmacokinetics | Esterases |
This table outlines plausible prodrug strategies for this compound based on established principles of prodrug design.
The successful implementation of a prodrug strategy requires a delicate balance: the prodrug must be stable enough to reach its target site but labile enough to be efficiently converted to the active drug. Preclinical evaluation of these prodrugs would involve in vitro stability studies in plasma and liver microsomes, as well as in vivo pharmacokinetic studies to confirm the release of the parent compound.
Formulation Methodologies for In Vitro and In Vivo Research Applications
The predicted poor water solubility of this compound, stemming from its long alkyl chain and aromatic ring, presents a significant hurdle for its use in both in vitro assays and in vivo studies. nih.gov Therefore, appropriate formulation strategies are crucial.
For in vitro biological assays, where a consistent and known concentration of the compound in an aqueous buffer is required, the use of co-solvents is a common practice. researchgate.net Dimethyl sulfoxide (B87167) (DMSO) is a widely used aprotic solvent that can dissolve a broad range of organic compounds. A concentrated stock solution of this compound would typically be prepared in DMSO and then diluted into the aqueous assay buffer. However, the final concentration of DMSO must be carefully controlled, as it can have its own biological effects at higher concentrations.
To improve solubility in aqueous media for both in vitro and in vivo applications, various solubilizing excipients can be employed. These include cyclodextrins, which can form inclusion complexes with the lipophilic part of the molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility. Surfactants such as Tween 80 or Cremophor EL can form micelles that encapsulate the poorly soluble compound, allowing for its dispersion in aqueous solutions. acs.org
For in vivo administration, particularly for oral delivery, formulation strategies such as self-emulsifying drug delivery systems (SEDDS) or the preparation of amorphous solid dispersions can be explored. In a SEDDS formulation, the compound is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine emulsion upon contact with gastrointestinal fluids, facilitating drug dissolution and absorption.
Table 3: Formulation Approaches for this compound
| Formulation Approach | Key Excipients/Techniques | Application |
| Co-solvent System | Dimethyl sulfoxide (DMSO), Ethanol (B145695) | In vitro assays |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | In vitro and in vivo (parenteral) |
| Micellar Solubilization | Tween 80, Cremophor EL, Solutol HS-15 | In vitro and in vivo (parenteral) |
| Lipid-based Formulations | SEDDS (oils, surfactants, co-solvents) | In vivo (oral) |
This table provides examples of formulation strategies that could be applied to address the solubility challenges of this compound.
Covalent and Non-Covalent Modifications for Specific Research Probes
To investigate the mechanism of action and identify the direct binding partners of this compound, it is often necessary to develop research probes. These probes are typically analogs of the parent compound that have been modified to allow for detection or covalent interaction with their biological targets.
Covalent Probes: The hydroxamic acid moiety itself can, under certain conditions, be involved in covalent interactions. However, a more common strategy for creating a covalent probe is to introduce a reactive electrophilic group, or "warhead," into the molecule. nih.gov For example, an acrylamide (B121943) or a vinyl sulfone group could be appended to the phenyl ring or the alkyl chain. These groups can form covalent bonds with nucleophilic amino acid residues, such as cysteine or lysine (B10760008), in the binding pocket of a target protein. nih.gov Another approach involves the in situ generation of a reactive species. For instance, a hydroxamic acid-pyrrolidine conjugate can be designed to form a highly reactive isocyanate upon activation with a sulfonyl fluoride, enabling covalent labeling of nearby proteins. acs.orgacs.org
Non-Covalent Probes: For applications such as fluorescence microscopy or fluorescence polarization assays, a fluorescent dye can be attached to the molecule. A common approach is to introduce a linker, often a short alkyl chain with a terminal amine or carboxylic acid, onto the phenyl ring of this compound. This linker can then be used to conjugate a fluorophore, such as fluorescein (B123965) or a rhodamine dye. It is crucial that the attachment of the bulky fluorophore does not significantly impair the binding of the probe to its target.
Another type of non-covalent probe is a biotinylated derivative. Biotin (B1667282) can be attached to the molecule in a similar manner to a fluorophore. The high-affinity interaction between biotin and streptavidin can then be used for a variety of applications, including affinity purification of the target protein or detection in Western blotting experiments.
Table 4: Examples of Modified Probes Based on this compound
| Probe Type | Modification | Research Application |
| Covalent Probe | Introduction of an acrylamide group on the phenyl ring | Activity-based protein profiling (ABPP) to identify covalent binding partners. |
| Fluorescent Probe | Conjugation of a fluorescein dye via a linker on the phenyl ring | Visualization of the subcellular localization of the compound's target. |
| Affinity Probe | Conjugation of biotin via a linker on the phenyl ring | Pull-down experiments to isolate and identify the target protein. |
| Photoaffinity Probe | Introduction of a diazirine or benzophenone (B1666685) group | Covalent cross-linking to the target protein upon photoactivation. |
This table illustrates how this compound could be modified to create various research probes, with hypothetical yet representative examples.
Research Gaps, Challenges, and Future Directions for 8 Phenyl Octanoic Acid Hydroxyamide Studies
Identification of Unexplored Molecular Targets or Pathways
A primary challenge in the study of 8-Phenyl-octanoic acid hydroxyamide lies in moving beyond its well-established role as a pan-histone deacetylase (HDAC) inhibitor. While its inhibitory action on class I and II HDACs is a cornerstone of its mechanism, the full spectrum of its molecular interactions is not completely understood. nih.gov The pleiotropic effects of this compound, including the induction of growth arrest, differentiation, and apoptosis, are attributed to the accumulation of acetylated histones and other non-histone proteins like p53 and Hsp90. capes.gov.brpatsnap.com However, this broad activity also leads to off-target effects and toxicities, which underscores the need to identify more specific pathways. nih.gov
Future research must focus on delineating the specific downstream consequences of inhibiting particular HDAC isoforms in different cellular contexts. For instance, studies have begun to uncover interactions with other significant signaling pathways, such as the insulin-like growth factor (IGF-I) signaling pathway, which could be crucial for its anti-tumor action in specific cancers. nih.gov Research has also indicated that the effects of SAHA on gene expression may be indirect, mediated through transcription factors like c-Myc, whose own expression is altered by the drug. nih.gov Furthermore, while the compound is known to affect the expression of genes like PHOX2B researchgate.net and modulate neurotransmitter sensitivity nih.gov, the complete network of these interactions remains to be mapped. A deeper understanding of these less-explored, non-canonical pathways and potential off-target effects is essential for predicting patient responses and designing more targeted therapeutic strategies. nih.govnih.gov
Table 1: Known and Investigated Molecular Targets of this compound
| Target Class | Specific Target(s) | Associated Cellular Process/Disease | Reference(s) |
| Enzymes | Histone Deacetylases (HDACs) Class I & II | Gene expression, Cancer, Neurodegenerative diseases | nih.govcapes.gov.br |
| Signaling Pathways | Insulin-like Growth Factor (IGF-IR) Pathway | Cancer cell growth and survival | nih.gov |
| Transcription Factors | p53, c-Myc, E2F-1, GATA-1 | Apoptosis, Cell cycle regulation, Gene expression | nih.govcapes.gov.brnih.gov |
| Chaperone Proteins | Heat shock protein 90 (Hsp90) | Protein stability, Cancer | capes.gov.brnih.gov |
| Other Proteins | α-tubulin, S3 ribosomal protein | Microtubule dynamics, Protein synthesis | acs.orgpnas.org |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To unravel the complex mechanisms of action of this compound, a shift from a single-target to a systems-level perspective is required. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve a comprehensive mechanistic understanding. brighton.ac.ukbrighton.ac.uk While some studies have analyzed the transcriptome following SAHA treatment nih.gov, a truly integrated analysis is still a major research gap.
A proteogenomic approach, which combines proteomic data with genomic and transcriptomic information, can provide a more complete picture of the cellular response to SAHA. nih.govcornell.edu This can help to:
Identify the full range of proteins whose expression or post-translational modifications are altered by the drug.
Correlate changes in gene expression with corresponding changes in protein levels and cellular function. mdpi.com
Uncover novel biomarkers for predicting drug sensitivity or resistance.
The main challenge in this area is the complexity of the data and the computational demands of integration and analysis. brighton.ac.uk However, overcoming these hurdles will be essential for moving beyond a linear understanding of SAHA's effects and toward a holistic view of its impact on cellular networks.
Advanced Computational Methodologies for Predictive Research
Computational methods are becoming indispensable tools in drug discovery and development, and their application to the study of this compound holds significant promise. acs.org Methodologies such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are already being used to investigate this compound. nih.govresearchgate.netresearchgate.net
Future research will benefit from the application of more advanced computational approaches to:
Predict and Refine Molecular Interactions: MD simulations can provide detailed insights into the dynamic interactions between SAHA and its target HDACs at an atomic level, helping to explain its binding affinity and selectivity. nih.govresearchgate.netnih.gov
Design Novel Inhibitors: Computational techniques can be used to design and screen new SAHA analogs with improved efficacy, better selectivity for specific HDAC isoforms, or reduced toxicity. nih.govresearchgate.net
Develop Predictive Models: Machine learning and artificial intelligence can be leveraged to analyze large datasets from preclinical and clinical studies to identify patterns that predict patient response to SAHA treatment.
These computational strategies can accelerate the research and development process, reduce costs, and guide the design of next-generation HDAC inhibitors with superior therapeutic profiles. acs.org
Table 2: Application of Computational Methodologies in this compound Research
| Methodology | Application | Potential Outcome | Reference(s) |
| Molecular Docking | Predicting the binding orientation of SAHA and its analogs to HDACs. | Identification of key binding site residues; initial screening of new compounds. | nih.govresearchgate.netnih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the SAHA-HDAC complex over time. | Understanding the stability of binding and conformational changes. | acs.orgnih.govresearchgate.netnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating the chemical structure of SAHA analogs with their biological activity. | Guiding the design of more potent or selective inhibitors. | researchgate.net |
| Virtual Screening | Computationally screening large libraries of compounds for potential HDAC inhibition. | Discovery of novel chemical scaffolds for HDAC inhibitors. | acs.org |
| Machine Learning / AI | Analyzing complex biological data to predict drug response or toxicity. | Development of personalized medicine approaches for SAHA therapy. | medium.com |
Potential for Interdisciplinary Research Collaborations
The complexity of the diseases targeted by this compound, such as cancer and neurodegenerative disorders, necessitates a collaborative research effort that transcends traditional disciplinary boundaries. nih.govmdpi.com The future advancement of SAHA research will heavily rely on the formation of interdisciplinary teams. medium.comwisc.edu
Key collaborations should include:
Chemists and Biologists: To design and synthesize novel SAHA derivatives and to test their efficacy and mechanism of action in advanced preclinical models. nih.gov
Computational Scientists and Experimental Biologists: To integrate multi-omics data, perform predictive modeling, and generate testable hypotheses that can be validated in the lab. medium.com
Clinicians and Basic Scientists: To facilitate the translation of preclinical findings into well-designed clinical trials and to use clinical data to inform further basic research. nih.govnih.gov
Such collaborations are essential for tackling the multifaceted challenges in SAHA research, from understanding its fundamental biology to optimizing its clinical use. By bringing together diverse expertise and perspectives, the scientific community can accelerate the development of innovative therapeutic strategies based on this compound. cancerresearchhorizons.comarizona.edu
Conclusion: Synthesis of Research Findings and Outlook for 8 Phenyl Octanoic Acid Hydroxyamide
Summary of Key Academic Contributions and Discoveries
The scientific narrative of 8-Phenyl-octanoic acid hydroxyamide is intrinsically linked to the broader investigation of histone deacetylase (HDAC) inhibitors. These enzymes play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, most notably cancer. The discovery that small molecules could inhibit HDACs opened up a new avenue for therapeutic intervention.
A pivotal discovery in the journey of this compound was the identification of its potent inhibitory activity against HDACs. Research in this area has established a well-defined pharmacophore for many HDAC inhibitors, which typically consists of three key components: a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group that chelates the zinc ion in the active site of the enzyme. This compound fits this model, with the phenyl group serving as the cap, the octanoic acid chain as the linker, and the hydroxyamide group as the critical zinc-binding moiety.
Key research has demonstrated that this compound exhibits an IC50 value of 560 nM, signifying its potent ability to inhibit HDAC activity. acs.org This finding places it among the noteworthy small molecule HDAC inhibitors and has spurred further interest in its potential applications. The synthesis of this compound and its subsequent biological evaluation were crucial steps in validating the structure-activity relationships (SAR) within this class of molecules. These studies have reinforced the importance of the hydroxamate group for potent HDAC inhibition and the role of the hydrophobic linker and cap in modulating potency and selectivity.
While a single, seminal paper detailing the initial synthesis and discovery of this compound is not readily identifiable in broad searches, its inclusion in compound libraries and its reported biological activity indicate its recognized role within the scientific community dedicated to HDAC inhibitor research. Its existence and data are a testament to the systematic exploration of chemical space around the HDAC pharmacophore by numerous academic and industrial research groups.
Broader Implications for Chemical Biology and Medicinal Chemistry Research
The study of this compound, and compounds of its class, has had significant ripple effects across chemical biology and medicinal chemistry.
From a chemical biology perspective, such inhibitors have been invaluable as chemical probes to dissect the complex roles of specific HDAC isoforms in cellular processes. The ability to selectively inhibit these enzymes allows researchers to study the downstream effects on gene expression, protein function, and cellular fate. While pan-HDAC inhibitors like this compound have been instrumental in establishing the therapeutic potential of this target class, they have also highlighted the need for more selective inhibitors to minimize off-target effects. nih.gov This has driven the development of sophisticated screening platforms and synthetic strategies to create isoform-selective probes.
In the realm of medicinal chemistry, the journey of hydroxamate-based HDAC inhibitors, including this compound, has provided a masterclass in structure-based drug design. The "fish-like" structural model of a hydrophobic head (aryl group), a linker body, and a zinc-binding tail (hydroxamate) has been a guiding principle for the design of new and improved inhibitors. nih.gov The exploration of different linker lengths and compositions, as seen in the octanoic acid chain of the titular compound, has been a key strategy to fine-tune the inhibitory profile and pharmacokinetic properties of these molecules. The consistent finding that the hydroxamic acid moiety is a potent zinc-binding group has solidified its place in the medicinal chemist's toolbox for targeting zinc-dependent metalloenzymes. nih.gov
Furthermore, the development of HDAC inhibitors has been a significant driver in the broader field of epigenetics-based therapies. The clinical success of some HDAC inhibitors, such as Vorinostat (SAHA), has validated the concept that targeting epigenetic machinery is a viable strategy for treating complex diseases like cancer. nih.gov The preclinical data on compounds like this compound contribute to the foundational knowledge that underpins these clinical successes.
Concluding Remarks on the Compound's Continued Significance in Research
Despite the development of numerous other HDAC inhibitors, this compound and its structural relatives continue to hold significance in the research landscape. Its well-defined structure and known potent activity make it a valuable reference compound in the ongoing quest for novel and improved HDAC inhibitors.
The future of research involving this compound and its analogs lies in the pursuit of greater isoform selectivity. The 11 human zinc-dependent HDACs have distinct biological roles, and the ability to target individual isoforms is expected to lead to therapies with improved efficacy and reduced side effects. The core structure of this compound provides a scaffold that can be further modified to probe interactions with the variable regions of the HDAC active site, potentially leading to the discovery of more selective agents.
Moreover, the exploration of combination therapies is a promising avenue for the future. The ability of HDAC inhibitors to remodel chromatin and alter gene expression can sensitize cancer cells to other therapeutic agents. Future studies may investigate the synergistic effects of this compound or its derivatives with other anticancer drugs.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 8-phenyl-octanoic acid hydroxyamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves amidation or substitution reactions. For example, hydroxyamide groups can be introduced via nucleophilic substitution of ester precursors (e.g., ethyl 8-phenyl-octanoate) using hydroxylamine or amines under basic conditions. Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used for intermediate reductions . Optimization can employ factorial design experiments to test variables like temperature, reagent molar ratios, and solvent polarity, as outlined in statistical experimental design frameworks .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) confirms structural integrity, while Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyamide -OH and amide C=O stretches). Mass spectrometry (MS) determines molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity. PubChem-derived protocols for analogous compounds recommend these techniques for validation .
Q. What are the primary biological or chemical research applications of this compound?
- Methodological Answer : The compound’s hydroxyamide group suggests potential as a protease inhibitor or enzyme modulator. Research applications include:
- Biochemistry : In vitro assays to study interactions with enzymes like histone deacetylases (HDACs), using kinetic assays (e.g., fluorogenic substrates).
- Organic Chemistry : As a building block for synthesizing complex molecules (e.g., peptidomimetics) via amide coupling reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or impurities. Systematic approaches include:
- Meta-Analysis : Compare studies using standardized metrics (e.g., IC50 values normalized to control conditions).
- Reproducibility Testing : Replicate experiments under controlled parameters, as emphasized in methodological frameworks for data validation .
- Advanced Characterization : Use LC-MS/MS to verify compound stability under assay conditions .
Q. What experimental designs are suitable for investigating the mechanism of action of this compound in enzyme inhibition?
- Methodological Answer : Employ kinetic studies (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). Isotopic labeling (e.g., ¹⁵N-hydroxyamide) can track binding sites via NMR or X-ray crystallography. Molecular dynamics (MD) simulations predict binding affinities, guided by AI-driven tools like COMSOL Multiphysics for modeling enzyme-ligand interactions .
Q. How can computational methods enhance the prediction of this compound’s physicochemical properties?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while Quantitative Structure-Activity Relationship (QSAR) models predict solubility and logP. Machine learning platforms (e.g., AlphaFold) optimize synthetic routes by analyzing reaction databases .
Q. What strategies mitigate challenges in scaling up this compound synthesis while maintaining purity?
- Methodological Answer : Implement Quality by Design (QbD) principles:
- Process Analytical Technology (PAT) : Use inline IR or Raman spectroscopy for real-time monitoring.
- Membrane Separation : Purify intermediates via nanofiltration to remove byproducts, as applied in membrane technology research .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
